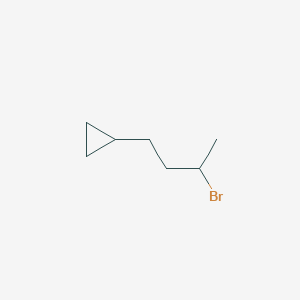
3-Ethynyl-3-fluoroazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-fluoroazetidine is a chemical compound with the molecular formula C5H6FN. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The presence of both ethynyl and fluoro groups in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3-fluoroazetidine typically involves the reaction of azetidine with ethynyl and fluoro reagents under controlled conditions. One common method involves the use of fluoroalkylation reactions, where a fluoroalkyl group is introduced into the azetidine ring. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-fluoroazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield fluoroazetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
3-Ethynyl-3-fluoroazetidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-ethynyl-3-fluoroazetidine involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups play a crucial role in its reactivity and binding affinity to various targets. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethynyl-3-fluoroazetidine include other fluoroazetidines and ethynyl-substituted azetidines. Examples include:
- 3-Fluoroazetidine
- 3-Ethynylazetidine
- 3-Chloro-3-fluoroazetidine
Uniqueness
The uniqueness of this compound lies in the combination of the ethynyl and fluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C5H6FN |
|---|---|
Molecular Weight |
99.11 g/mol |
IUPAC Name |
3-ethynyl-3-fluoroazetidine |
InChI |
InChI=1S/C5H6FN/c1-2-5(6)3-7-4-5/h1,7H,3-4H2 |
InChI Key |
VKFVNORDYUVACW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CNC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)








